3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
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Overview
Description
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is a chemical compound with the molecular formula C23H28F2. It is a white to almost white powder or crystal at room temperature . This compound is known for its applications in materials science, particularly in the field of liquid crystal materials .
Preparation Methods
The synthesis of 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl involves several steps. One common synthetic route includes the reaction of 3,4-difluorobenzene with trans-4-pentylcyclohexylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding biphenyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated biphenyls with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets. In the context of liquid crystal materials, the compound aligns itself in a specific orientation under an electric field, which affects the optical properties of the material. This alignment is crucial for the functioning of liquid crystal displays .
Comparison with Similar Compounds
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
- 3,4-Difluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl
- 3,4-Difluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl
These compounds share similar structural features but differ in the length of the alkyl chain attached to the cyclohexyl group. The uniqueness of 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl lies in its specific alkyl chain length, which can influence its physical and chemical properties, making it suitable for specific applications in liquid crystal materials .
Properties
IUPAC Name |
1,2-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h10-18H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLHGECGZRJQLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346461 |
Source
|
Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134412-17-2 |
Source
|
Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-pentylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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